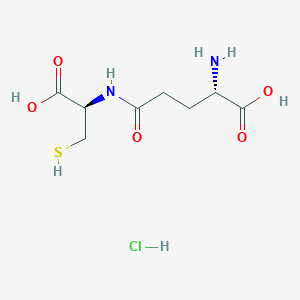![molecular formula C10H17NO6 B12106674 2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-alpha-methyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . The molecular formula of Boc-alpha-methyl-L-aspartic acid is C10H17NO6, and it has a molecular weight of 247.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-alpha-methyl-L-aspartic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
化学反应分析
Types of Reactions
Boc-alpha-methyl-L-aspartic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of Boc-alpha-methyl-L-aspartic acid include di-tert-butyl dicarbonate (Boc2O), triethylamine (Et3N), potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen gas (H2), nickel (Ni), rhodium (Rh), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
Boc-alpha-methyl-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biochemical Research: Boc-alpha-methyl-L-aspartic acid is used in studies involving enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and context of its use in research .
相似化合物的比较
Similar Compounds
Similar compounds to Boc-alpha-methyl-L-aspartic acid include:
Boc-L-aspartic acid: Another Boc-protected derivative of aspartic acid.
Fmoc-alpha-methyl-L-aspartic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-alpha-methyl-L-aspartic acid: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-alpha-methyl-L-aspartic acid is unique due to its specific Boc protection, which offers stability under basic conditions and selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .
属性
分子式 |
C10H17NO6 |
|---|---|
分子量 |
247.24 g/mol |
IUPAC 名称 |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15) |
InChI 键 |
WMDCRWFYQLYYCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)
![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)



![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)


![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
